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Compound of Interest

Compound Name: 2-Bromo-4-fluorophenol

Cat. No.: B1268413 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic confirmation of 2-bromo-4-fluorophenol's structure through a comparative

analysis with its isomers. This guide provides detailed experimental data, protocols, and a

logical workflow for unambiguous structural elucidation.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. Spectroscopic techniques provide a powerful and non-destructive means to

achieve this. This guide focuses on confirming the structure of 2-Bromo-4-fluorophenol by

comparing its spectroscopic data with that of potential isomers, primarily 3-Bromo-4-

fluorophenol and 2-Bromo-6-fluorophenol. Through a detailed analysis of ¹H NMR, ¹³C NMR,

IR, and mass spectrometry data, a clear and unambiguous structural assignment can be made.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Bromo-4-
fluorophenol and its structural isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm and Coupling
Constant (J) Hz

2-Bromo-4-fluorophenol

7.21 (dd, J = 8.8, 3.2 Hz, 1H), 6.97 (ddd, J =

8.8, 7.6, 3.2 Hz, 1H), 6.96 (dd, J = 8.8, 5.2 Hz,

1H), 5.35 (s, 1H, -OH)[1]

3-Bromo-4-fluorophenol
Data not readily available in searched

resources.

2-Bromo-6-fluorophenol
Data not readily available in searched

resources.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

2-Bromo-4-fluorophenol
Specific shifts require direct consultation of

spectral database.

3-Bromo-4-fluorophenol
Data not readily available in searched

resources.

2-Bromo-6-fluorophenol
Data not readily available in searched

resources.

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet/ATR)

Compound Key Absorption Bands (cm⁻¹)

2-Bromo-4-fluorophenol
Specific peak list requires direct consultation of

spectral database.

3-Bromo-4-fluorophenol
Data available on SpectraBase, specific peaks

require direct consultation.

2-Bromo-6-fluorophenol
Data not readily available in searched

resources.
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Table 4: Mass Spectrometry Data (Electron Impact - EI)

Compound Key m/z Values (Relative Intensity %)

2-Bromo-4-fluorophenol

192 (97.3), 190 (100.0), 163 (3.3), 161 (3.4),

111 (8.1), 110 (11.4), 83 (31.4), 82 (54.4), 81

(11.0), 63 (8.0), 57 (11.8), 55 (7.1)[1][2]

3-Bromo-4-fluorophenol
Data not readily available in searched

resources.

2-Bromo-6-fluorophenol
Data not readily available in searched

resources.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the phenol sample was dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was filtered into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 100 MHz. A proton-decoupled pulse sequence was used to obtain singlets

for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃

solvent signal (δ 77.16).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - for solid samples: A small amount of the powdered

sample was placed directly onto the diamond crystal of the ATR accessory. Firm and even

pressure was applied using a built-in press to ensure good contact between the sample and
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the crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. The crystal was cleaned with an appropriate solvent (e.g., isopropanol) between

measurements.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization: A

dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into the

GC, which was equipped with a suitable capillary column for the separation of aromatic

compounds. The GC oven temperature was programmed to ensure good separation of the

analyte from any impurities. The outlet of the GC column was coupled to the ion source of a

mass spectrometer. Mass spectra were obtained using electron impact ionization at 70 eV.

The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.

Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 2-Bromo-4-
fluorophenol using the obtained spectroscopic data.
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Caption: Workflow for the spectroscopic confirmation of 2-Bromo-4-fluorophenol.

By systematically acquiring and analyzing the spectroscopic data and comparing it with the

expected patterns for its isomers, a definitive structural confirmation of 2-Bromo-4-
fluorophenol can be achieved. This methodical approach is essential for ensuring the identity

and purity of compounds in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Showdown: Confirming the Structure of
2-Bromo-4-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268413#confirming-the-structure-of-2-bromo-4-
fluorophenol-via-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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